In Vivo Antinociceptive Potency: Dihydroisomorphine Exhibits Comparable Efficacy to Morphine and Dihydromorphine
Dihydroisomorphine produced dose‑dependent, naloxone‑reversible antinociception in the rat tail‑flick assay with a relative potency range of 0.6–1.9 compared to its parent molecule (morphine) and epimer (dihydromorphine) [REFS‑1]. This indicates that the β‑orientation of the C‑6 hydroxyl does not abolish agonist activity at the μ‑opioid receptor in vivo.
| Evidence Dimension | In vivo antinociceptive potency (relative potency) |
|---|---|
| Target Compound Data | Relative potency 0.6–1.9 |
| Comparator Or Baseline | Morphine and dihydromorphine (relative potency = 1.0 by definition) |
| Quantified Difference | 0.6‑ to 1.9‑fold |
| Conditions | Rat tail‑flick (RTF) test; dose‑dependent, naloxone‑reversible antinociception |
Why This Matters
Confirms that dihydroisomorphine retains full μ‑opioid agonist activity comparable to its epimer, supporting its use as a pharmacological tool in studies of C‑6 stereochemistry on opioid efficacy.
- [1] Friedmann T, Hosztafi S, Furst S. Influence of spatial orientation of the C‑6‑OH group in ring C of morphine derivatives on opioid activity. Arch Int Pharmacodyn Ther. 1994;328(1):16‑25. View Source
